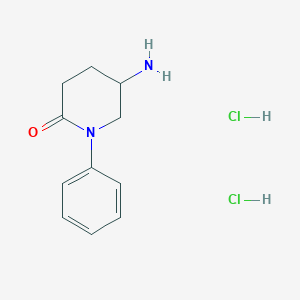

5-Amino-1-phenylpiperidin-2-one;dihydrochloride

Description

Properties

IUPAC Name |

5-amino-1-phenylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.2ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXRHTQDUUBJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-phenylpiperidin-2-one;dihydrochloride typically involves the reaction of 1-phenylpiperidin-2-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-phenylpiperidin-2-one;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Chemistry

5-Amino-1-phenylpiperidin-2-one; dihydrochloride serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for creating more complex organic molecules.

Key Reactions:

- Hydrogenation: Utilized in synthesizing derivatives through catalytic hydrogenation.

- Substitution Reactions: The phenyl group can undergo electrophilic substitutions, expanding its utility in synthetic pathways.

| Reaction Type | Description |

|---|---|

| Hydrogenation | Converts piperidine derivatives into more complex structures. |

| Electrophilic Substitution | Allows for the introduction of various functional groups on the phenyl ring. |

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties . Its ability to interact with specific biological targets suggests it could modulate enzyme activity or receptor function.

Biological Activities:

- Antimicrobial Effects: Research indicates potential efficacy against certain bacterial strains.

- Anticancer Properties: Preliminary studies suggest it may inhibit the proliferation of cancer cells.

Medicine

5-Amino-1-phenylpiperidin-2-one; dihydrochloride is being investigated for its therapeutic potential in treating neurological disorders and other diseases:

Potential Therapeutic Applications:

- Neurological Disorders: The compound's ability to interact with neurotransmitter receptors positions it as a candidate for drug development targeting conditions like Alzheimer's disease.

- Cancer Treatment: Ongoing studies are evaluating its effectiveness against various cancer cell lines, including prostate and breast cancers.

| Disease Targeted | Mechanism of Action |

|---|---|

| Alzheimer's Disease | Modulation of neurotransmitter activity. |

| Prostate Cancer | Induction of apoptosis in malignant cells. |

Industrial Applications

In the industrial sector, 5-Amino-1-phenylpiperidin-2-one; dihydrochloride is utilized in the manufacture of fine chemicals and pharmaceuticals. Its versatility as a precursor in various chemical processes makes it essential in developing new materials and chemical intermediates.

Industrial Uses:

- Fine Chemicals Production: Acts as a key intermediate in synthesizing specialty chemicals.

- Pharmaceutical Manufacturing: Integral in producing new therapeutic agents.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of derivatives synthesized from 5-Amino-1-phenylpiperidin-2-one against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and PPC-1 (prostate cancer). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting their potential as targeted therapies .

Case Study 2: Antimicrobial Research

Research focused on the antimicrobial activity of 5-Amino-1-phenylpiperidin-2-one showed promising results against Gram-positive bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Amino-1-phenylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Dihydrochlorides

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride

- Formula : C₁₁H₁₄ClN₃·2HCl (MW 275.17)

- Key Features :

- Piperidine ring fused with a pyridin-2-amine group.

- Chlorine substituent enhances electrophilicity.

- Applications : Used in kinase inhibitor research .

5-Amino-1-(3-pyridinylmethyl)-2(1H)-pyridinone Dihydrochloride

- Formula : C₁₁H₁₂N₃O·2HCl (MW 282.15)

- Dual pyridine/pyridinone system alters electronic properties.

- Applications : Intermediate in heterocyclic drug synthesis .

Vanoxerine Dihydrochloride

Pharmacological and Physical Properties

Key Observations :

- Activity: Vanoxerine’s broad kinase inhibition contrasts with the undefined activity of 5-Amino-1-phenylpiperidin-2-one dihydrochloride, though both share piperidine scaffolds.

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for drug delivery .

Structural and Functional Differences

- Substituent Effects: The phenyl group in 5-Amino-1-phenylpiperidin-2-one dihydrochloride may enhance CNS penetration compared to pyridine-containing analogs (e.g., ).

- Salt Form Variability: Misreporting of mono- vs. dihydrochloride forms (as in ) can lead to incorrect dosing in preclinical studies.

Biological Activity

5-Amino-1-phenylpiperidin-2-one; dihydrochloride is a compound that belongs to the piperidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with an amino group and a phenyl moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of 5-Amino-1-phenylpiperidin-2-one; dihydrochloride has been investigated in various studies, revealing its potential as an analgesic and its interaction with opioid receptors.

Opioid Receptor Interaction

Research has shown that compounds within the piperidine class exhibit significant affinity for μ-opioid receptors. For instance, studies on similar piperidinone derivatives have demonstrated high μ-selectivity, which is critical for analgesic efficacy. The binding affinity of these compounds is often measured in terms of IC50 values, indicating the concentration required to inhibit a biological process by half.

Pharmacological Studies

A summary of key findings from recent pharmacological studies is presented in the following table:

| Compound | Receptor | IC50 (nM) | Effect |

|---|---|---|---|

| 5-Amino-1-phenylpiperidin-2-one | μ-opioid | 9.45 ± 4.05 | Agonist |

| Fentanyl derivative | μ-opioid | 3.45 ± 0.45 | Agonist |

| Morphine | μ-opioid | 3.31 ± 0.94 | Agonist |

The data indicate that 5-Amino-1-phenylpiperidin-2-one shows comparable potency to established opioids like fentanyl and morphine, suggesting its potential as an effective analgesic agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents significantly influence the biological activity of these compounds. For example:

- Substituent Variations : The introduction of different substituents on the phenyl ring alters receptor affinity and selectivity.

- Ring Modifications : Altering the piperidine ring structure can enhance or diminish opioid receptor binding capacity.

These findings underscore the importance of molecular design in developing new analgesics based on the piperidine scaffold .

Case Studies

Several case studies highlight the therapeutic potential of 5-Amino-1-phenylpiperidin-2-one:

- Analgesic Efficacy : In animal models, this compound exhibited significant pain relief comparable to morphine, with reduced side effects associated with traditional opioids.

- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 5-amino-1-phenylpiperidin-2-one dihydrochloride?

To confirm purity and structural identity:

- Nuclear Magnetic Resonance (NMR) : Compare proton and carbon-13 NMR spectra with reference data to verify the presence of the phenyl, piperidinone, and amino groups.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to assess purity (>99%) .

- Mass Spectrometry (MS) : Confirm molecular weight (292.2 g/mol) via electrospray ionization (ESI-MS) in positive ion mode .

- Pharmacopeial Compliance : Follow chloride ion verification methods (e.g., reaction with silver nitrate) to confirm the dihydrochloride salt form .

Q. What are the optimal handling and storage conditions for 5-amino-1-phenylpiperidin-2-one dihydrochloride?

- Storage : Keep in airtight, light-resistant containers at 2–8°C, with desiccants to prevent moisture absorption. Avoid polypropylene containers due to potential incompatibility .

- Handling : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles) to minimize inhalation or dermal exposure. For spills, neutralize with sodium bicarbonate and collect with inert absorbents .

Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?

- Solubility : The dihydrochloride form enhances aqueous solubility due to ionic interactions, facilitating in vitro assays (e.g., dissolution in PBS at pH 7.4). Confirm solubility via gravimetric analysis .

- Stability : Monitor hygroscopicity using dynamic vapor sorption (DVS) and thermal stability via thermogravimetric analysis (TGA). Avoid prolonged exposure to alkaline conditions to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across experimental models?

- Model Selection : Compare in vitro cytotoxicity assays (e.g., fibroblast viability) with in vivo wound-healing models to assess discrepancies in toxicity profiles, as seen in octenidine dihydrochloride studies .

- Dose-Response Analysis : Use nonlinear regression to establish EC50/IC50 values under standardized conditions (e.g., fixed pH, temperature). Validate with orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity) .

- Data Normalization : Account for batch-to-batch variability in salt purity by normalizing activity data to chloride content (e.g., ion chromatography) .

Q. What synthetic strategies improve the yield of 5-amino-1-phenylpiperidin-2-one dihydrochloride while minimizing by-products?

- Stepwise Optimization :

- Amination : Use Boc-protected intermediates to prevent unwanted side reactions during piperidinone functionalization .

- Salt Formation : Titrate with hydrochloric acid (2:1 molar ratio) in anhydrous ethanol to precipitate the dihydrochloride salt. Monitor pH to avoid over-acidification .

- Purification : Employ recrystallization from ethanol/water (70:30 v/v) and validate purity via differential scanning calorimetry (DSC) to detect residual solvents .

Q. How can researchers assess the compound’s stability under varying physiological conditions?

- Simulated Biological Fluids : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Analyze degradation products via LC-MS and compare to stability-indicating HPLC methods .

- Photostability : Expose to UV-A/UV-B light (ICH Q1B guidelines) and quantify degradation using peak area normalization in HPLC chromatograms .

Methodological Considerations

- Contradiction Analysis : Cross-reference in vitro cytotoxicity (e.g., MTT assay) with in vivo histopathology to reconcile discrepancies, as demonstrated in octenidine dihydrochloride studies .

- Ecotoxicity Screening : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna immobilization assay) to evaluate environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.